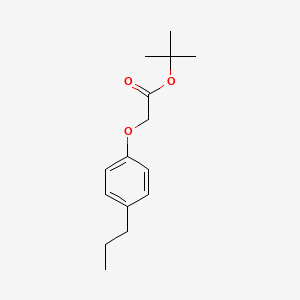
Tert-butyl 2-(4-propylphenoxy)acetate
Overview
Description
Tert-butyl 2-(4-propylphenoxy)acetate: is an organic compound with the molecular formula C15H22O3 It is a derivative of acetic acid and features a tert-butyl ester group along with a propyl-substituted phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-propylphenoxy)acetate typically involves the esterification of 2-(4-propylphenoxy)acetic acid with tert-butyl alcohol. This reaction can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as mesoporous silica with balanced Brönsted and Lewis acid sites can be used to optimize the reaction conditions and improve selectivity .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(4-propylphenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-(4-propylphenoxy)acetic acid and tert-butyl alcohol.
Oxidation: The phenoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Substitution: Electrophilic reagents such as nitric acid or bromine can be used under controlled conditions.
Major Products Formed:
Hydrolysis: 2-(4-propylphenoxy)acetic acid and tert-butyl alcohol.
Oxidation: Various oxidized phenoxy derivatives.
Substitution: Substituted phenoxyacetates with different functional groups on the aromatic ring.
Scientific Research Applications
Chemistry: Tert-butyl 2-(4-propylphenoxy)acetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ester group makes it a versatile building block for various chemical transformations.
Biology and Medicine: While specific biological applications of this compound are not well-documented, compounds with similar structures are often explored for their potential pharmacological properties. Research may focus on its interactions with biological targets and its potential as a drug candidate.
Industry: In the industrial sector, this compound can be used as a solvent or as an intermediate in the production of specialty chemicals. Its stability and reactivity make it suitable for various applications in coatings, adhesives, and other materials .
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-propylphenoxy)acetate in chemical reactions involves the activation of its ester and phenoxy groups. The ester group can undergo nucleophilic attack, leading to hydrolysis or transesterification reactions. The phenoxy group can participate in electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile.
Comparison with Similar Compounds
Tert-butyl acetate: A simpler ester used as a solvent and in various chemical reactions.
2-(4-propylphenoxy)acetic acid: The acid precursor to tert-butyl 2-(4-propylphenoxy)acetate.
Phenoxyacetic acid derivatives: Compounds with similar phenoxy groups but different ester or acid functionalities.
Uniqueness: this compound is unique due to its combination of a bulky tert-butyl ester group and a propyl-substituted phenoxy group.
Properties
IUPAC Name |
tert-butyl 2-(4-propylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-5-6-12-7-9-13(10-8-12)17-11-14(16)18-15(2,3)4/h7-10H,5-6,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLUVVFRGOAMLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















